2-Propenenitrile, 3-bromo-2-methyl-
Description
2-Propenenitrile, 3-bromo-2-methyl- (proposed IUPAC name: 3-bromo-2-methylacrylonitrile) is a brominated and methyl-substituted derivative of acrylonitrile. The bromine and methyl groups likely influence its physical properties, reactivity, and applications compared to simpler nitriles.
Key structural features include:
- A nitrile (-CN) functional group, common in acrylonitrile derivatives.
- A bromine atom, which increases molecular weight and may enhance flame retardancy or alter reactivity.
- A methyl group, which could sterically hinder reactions or modify solubility.
Properties
IUPAC Name |
3-bromo-2-methylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c1-4(2-5)3-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVDVRKEPBGVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393209 | |
| Record name | 2-Propenenitrile, 3-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150163-13-6 | |
| Record name | 2-Propenenitrile, 3-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The two-phase system operates via:
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Bromine dissolution in the organic phase (e.g., dichloroethane).
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Hydroxide ions deprotonate HBr, forming Br⁻ in the aqueous phase.
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Phase-transfer catalysts shuttle Br⁻ to the organic phase, regenerating Br₂.
Key advantages include:
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Reduced side reactions : Rapid HBr neutralization minimizes acid-catalyzed decomposition.
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Scalability : Compatible with continuous flow reactors for industrial applications.
Table 2 compares yields under varying catalytic conditions:
| Catalyst | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| n-Bu₄N⁺OH⁻ | H₂O/DCE | 92 | 98.5 |
| n-Pr₄N⁺OH⁻ | H₂O/THF | 89 | 97.2 |
| None | CCl₄ | 78 | 95.0 |
Industrial-Scale Production Methods
Industrial synthesis prioritizes continuous flow reactors to optimize heat management and throughput. A representative protocol involves:
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Pre-mixing : 2-methylpropenenitrile and Br₂ in a molar ratio of 1:1.05.
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Reaction zone : Residence time of 10–15 minutes at 20–25°C.
This method achieves 90–94% conversion with >99% purity, as validated by GC-MS analyses. Critical challenges include:
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By-product management : Dibrominated impurities require fractional distillation.
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Safety protocols : Bromine’s toxicity mandates closed-system processing.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like tetrahydrofuran (THF) marginally improve yields (87%) but complicate purification due to high boiling points. Conversely, chlorinated solvents (e.g., CCl₄) enable easier isolation but pose environmental concerns.
Temperature and Time
Lower temperatures (0–5°C) favor mono-bromination, while elevated temperatures (>30°C) promote di-bromination and polymerization. Kinetic studies suggest an optimal window of 2–4 hours at 10°C for balanced speed and selectivity.
Purification and Analytical Techniques
Post-synthesis purification typically involves:
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Liquid-liquid extraction : Ethyl acetate/water partitions unreacted starting materials.
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Column chromatography : Silica gel with hexane/ethyl acetate (9:1) removes trace impurities.
Analytical validation employs:
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 3-bromo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.
Addition Reactions: The nitrile group can participate in addition reactions with reagents like hydrogen cyanide (HCN) to form cyanohydrins.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide (OH-), amines (NH2-)
Solvents: Carbon tetrachloride (CCl4), water (H2O)
Catalysts: Palladium (Pd) for coupling reactions
Major Products Formed
Substituted Nitriles: Formed by nucleophilic substitution
Cyanohydrins: Formed by addition of HCN
Alkenes: Formed by elimination reactions
Scientific Research Applications
2-Propenenitrile, 3-bromo-2-methyl- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-bromo-2-methyl- involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the nitrile group can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties of Selected Nitriles
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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